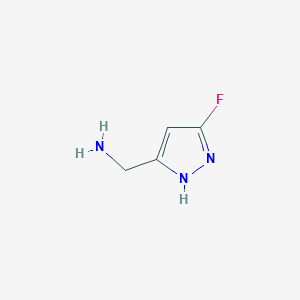![molecular formula C13H15NO3 B2730841 N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide CAS No. 2411305-82-1](/img/structure/B2730841.png)
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide is a synthetic organic compound characterized by the presence of a dihydroxyphenyl group, a propan-2-yl chain, and a but-2-ynamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 3,4-dihydroxybenzaldehyde.
Formation of Intermediate: The 3,4-dihydroxybenzaldehyde is subjected to a condensation reaction with 2-bromopropane in the presence of a base such as potassium carbonate to form 1-(3,4-dihydroxyphenyl)propan-2-ol.
Amidation: The intermediate 1-(3,4-dihydroxyphenyl)propan-2-ol is then reacted with but-2-ynoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ceric ammonium nitrate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ether or ester derivatives.
科学研究应用
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Radical Scavenging: The dihydroxyphenyl group can act as a radical scavenger, providing antioxidant effects.
相似化合物的比较
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide can be compared with similar compounds such as:
N-[1-(3,4-Dihydroxyphenyl)ethyl]but-2-ynamide: Similar structure but with an ethyl chain instead of a propan-2-yl chain.
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-enamide: Similar structure but with a but-2-enamide moiety instead of a but-2-ynamide moiety.
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]butanamide: Similar structure but with a butanamide moiety instead of a but-2-ynamide moiety.
Uniqueness
The uniqueness of this compound lies in its combination of a dihydroxyphenyl group with a but-2-ynamide moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-[1-(3,4-dihydroxyphenyl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-13(17)14-9(2)7-10-5-6-11(15)12(16)8-10/h5-6,8-9,15-16H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYIFQWKMUOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2730759.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2730760.png)

![N-(4-bromophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730764.png)


![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2730772.png)
![1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2730773.png)
![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2730775.png)

![ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2730777.png)


![(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)
